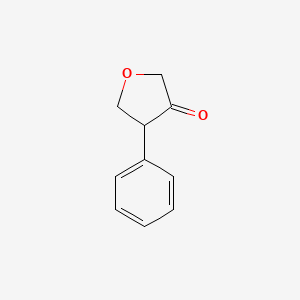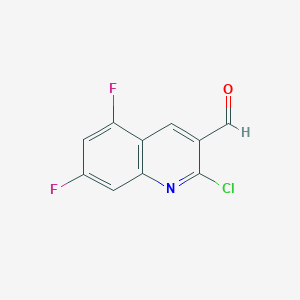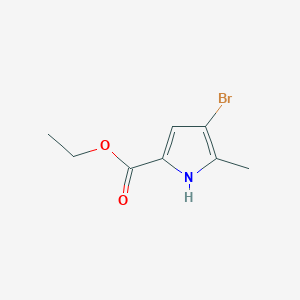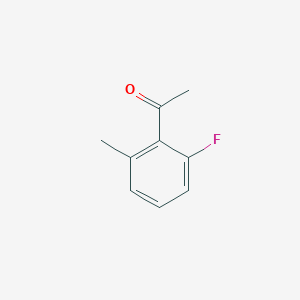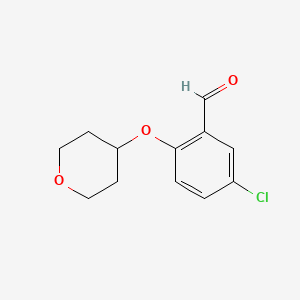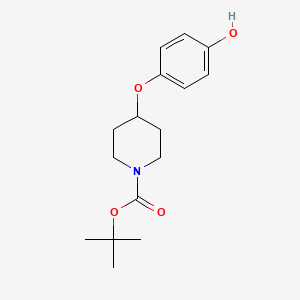![molecular formula C7H7ClN4O B1457105 5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one CAS No. 893444-55-8](/img/structure/B1457105.png)
5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one
Vue d'ensemble
Description
“5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one” is a heterocyclic compound. It has a CAS Number of 893444-55-8 and a molecular weight of 198.61 . The IUPAC name for this compound is 5-chloro-3-methyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN4O/c1-12-2-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the searched data.Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
The synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, including the chemical , has been explored for their antibacterial properties. The antibacterial activity of these compounds was evaluated against six selected strains, showing that most synthesized compounds exhibited antibacterial activity. This activity is attributed to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent attached to the phenyl rings (Cieplik et al., 2008).
Halogenation and Rearrangement Studies
Research on the halogenation and rearrangement of furo[2,3-d]pyrimidines indicates that the chemical structure undergoes specific transformations under certain conditions, leading to the formation of 6-chloro-5-(2-chloroalkyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidines. This transformation process is significant for the synthesis of novel chemical entities with potential therapeutic applications (Wamhoff & von Waldow, 1974).
Antibacterial Properties of Derivatives
The derivatives of pyrimidin-5-ylpropanoic acids and tetrahydropyrimido[4,5-d]pyrimidines have been synthesized and their antibacterial properties studied. These compounds show promising antibacterial activities, suggesting their potential use in developing new antimicrobial agents (Harutyunyan et al., 2015).
Supramolecular Assemblies
The pyrimido[4,5-d]pyrimidine derivatives have been investigated as ligands for co-crystallization with crown ethers, forming supramolecular assemblies. These studies contribute to the understanding of hydrogen-bonded networks and their potential applications in materials science and molecular recognition (Fonari et al., 2004).
Antitumor Activity
Research into the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has identified compounds with significant antitumor activity. This highlights the potential of such derivatives in the development of new cancer therapies (Insuasty et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-2-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFZRZYZQHSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



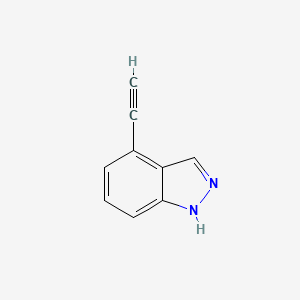
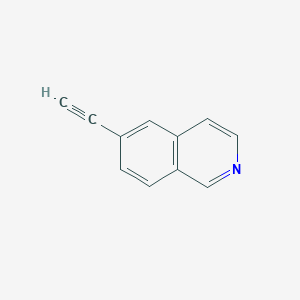
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
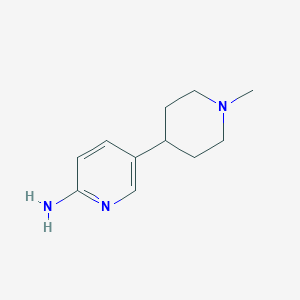
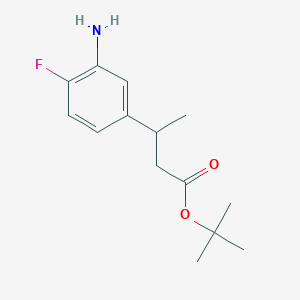
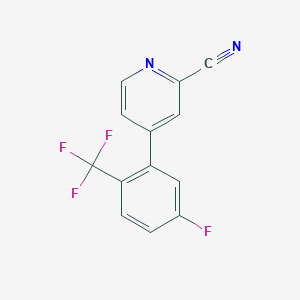
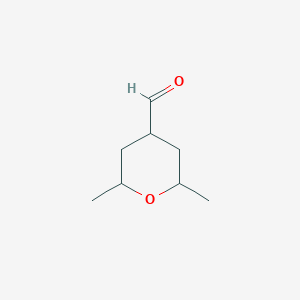
![1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one](/img/structure/B1457035.png)
